molecular formula C17H12N2O4 B11689681 2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11689681
M. Wt: 308.29 g/mol
InChI Key: CZEKQECKTGRWKB-UHFFFAOYSA-N
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Description

2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a chromene ring, and an amino group, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with appropriate chromene precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H12N2O4/c18-7-12-16(9-1-4-13-15(5-9)22-8-21-13)11-3-2-10(20)6-14(11)23-17(12)19/h1-6,16,20H,8,19H2

InChI Key

CZEKQECKTGRWKB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N

Origin of Product

United States

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